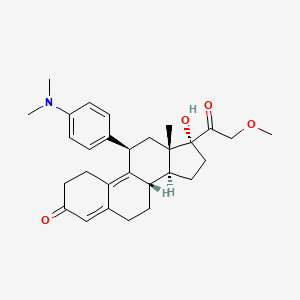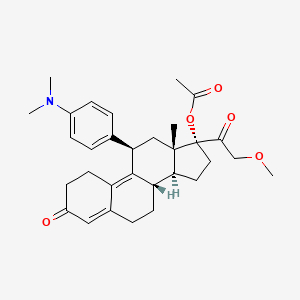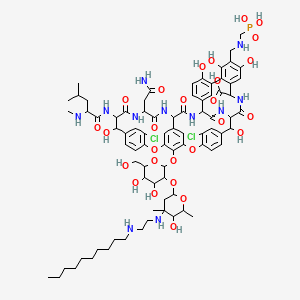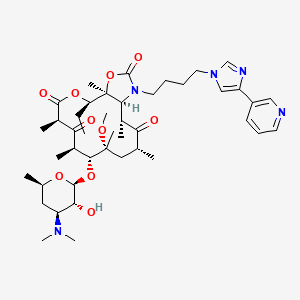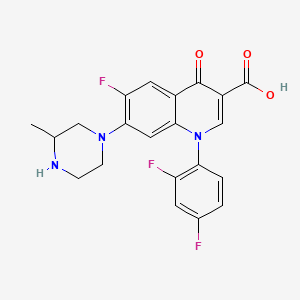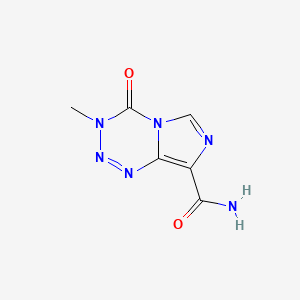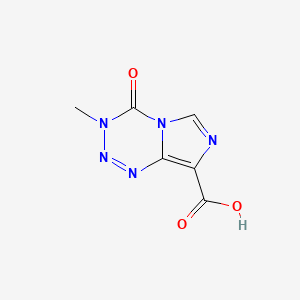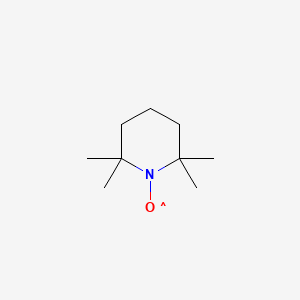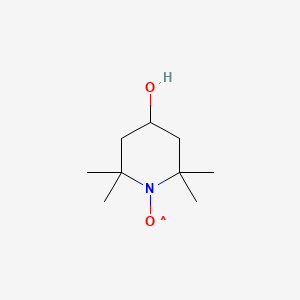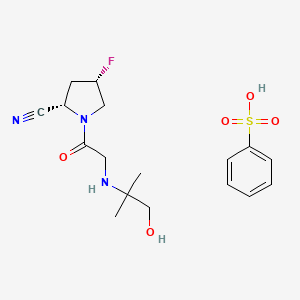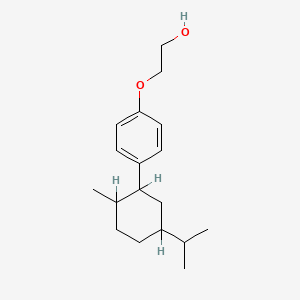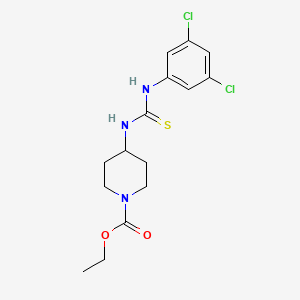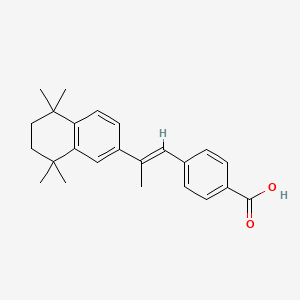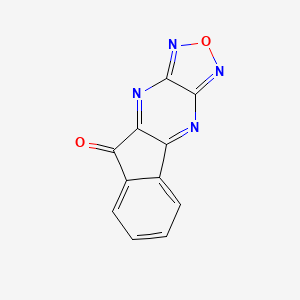
SMER 3
科学研究应用
SMER 3 具有多种科学研究应用,包括:
化学: 用作研究泛素连接酶抑制和泛素化在细胞过程中的作用的工具化合物.
生物学: 用于研究蛋白质降解和细胞周期的调控.
工业: 用于开发针对泛素连接酶的新药和治疗剂.
作用机制
SMER 3 通过选择性抑制 SCF Met30 泛素连接酶来发挥其作用。 这种抑制阻止了目标蛋白的泛素化,导致其在细胞内稳定并积累 . This compound 的分子靶标是 SCF 复合物的 Met30 亚基,所涉及的途径是泛素-蛋白酶体系统 .
生化分析
Biochemical Properties
SMER 3 plays a significant role in biochemical reactions. It interacts with the SCF Met30 ubiquitin ligase, a type of enzyme . The nature of this interaction involves the inhibition of SCF Met30, which results in the blocking of Met4 ubiquitination .
Cellular Effects
The effects of this compound on cells are profound. It induces the expression of MET genes and blocks cell proliferation . This influence on cell function extends to impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is through its binding to the F-box subunit Met30, which inhibits the binding of Met30 to the SCF core complex . This results in the inhibition of Met4 ubiquitination, leading to the activation of the Met4-containing transcription complex .
Temporal Effects in Laboratory Settings
It is known that this compound significantly inhibits the binding of Met30 to Skp1, without affecting the Skp1 and Met30 protein levels .
Metabolic Pathways
It is known that this compound inhibits the SCF Met30 ubiquitin ligase, suggesting a role in the ubiquitin-proteasome pathway .
准备方法
合成路线和反应条件
SMER 3 的合成涉及形成 indeno[1,2-e][1,2,5]oxadiazolo[3,4-b]pyrazin-9-one 核心结构。详细的合成路线和反应条件是专有的,未广泛公开。 据了解,该化合物可以通过一系列涉及形成吡嗪环和恶二唑环的有机反应合成 .
工业生产方法
化学反应分析
反应类型
SMER 3 主要进行抑制反应,其中它与 SCF Met30 泛素连接酶结合,阻止目标蛋白的泛素化 . 在标准实验室条件下,它通常不会发生氧化、还原或取代反应。
常用试剂和条件
This compound 活性中涉及的主要试剂是 SCF Met30 泛素连接酶。 该化合物在体外研究中通常以 0 到 60 微摩尔的浓度使用 .
形成的主要产物
This compound 与 SCF Met30 反应形成的主要产物是泛素连接酶的抑制形式,这会导致非泛素化目标蛋白的积累 .
相似化合物的比较
SMER 3 在选择性抑制 SCF Met30 泛素连接酶方面独树一帜。类似化合物包括:
沙利度胺: 一种免疫调节药物,也会影响泛素连接酶活性,但具有更广泛的靶标范围.
泊马度胺: 沙利度胺的衍生物,具有类似的作用机制.
来那度胺: 另一种沙利度胺衍生物,对某些泛素连接酶的效力和选择性更高.
This compound 因其对 SCF Met30 泛素连接酶的特异性而脱颖而出,使其成为研究这种特定酶复合物的宝贵工具 .
属性
IUPAC Name |
13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSAKVWCKFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340952 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-34-4 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SMER3?
A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]
Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?
A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]
Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?
A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.
Q4: Are there any insights into the structural characteristics of SMER3?
A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.
Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?
A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


